molecular formula C12H22N4O2S B578566 tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate CAS No. 1245806-45-4

tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate

Cat. No.: B578566
CAS No.: 1245806-45-4
M. Wt: 286.394
InChI Key: AXGCXMOAJUDTED-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The isopropyl and tert-butyl groups may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives .

Biological Activity

Overview

tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate is a chemical compound with the molecular formula C12H22N4O2SC_{12}H_{22}N_{4}O_{2}S and a molecular weight of approximately 286.40 g/mol. It belongs to the class of 1,2,4-triazole derivatives, which are recognized for their diverse biological activities including antimicrobial, antifungal, and anticancer properties .

Chemical Structure and Properties

The compound features a triazole ring which is pivotal in its biological activity. The presence of the thioxo group contributes to its potential reactivity and biological interactions. The tert-butyl and isopropyl groups enhance lipophilicity, facilitating membrane permeability and interaction with biological targets .

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to tert-butyl carbamate can inhibit the growth of various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for related compounds often fall within effective ranges for clinical applications .

Antifungal Properties

Triazole derivatives are well-documented for their antifungal effects. Studies suggest that the compound may inhibit key enzymes involved in fungal cell wall synthesis, leading to cell death. For instance, triazole-based drugs are commonly used in treating fungal infections due to their ability to target lanosterol demethylase, an enzyme critical for ergosterol biosynthesis .

Anticancer Potential

The anticancer activity of triazole derivatives has been a focus of recent research. The mechanism often involves the inhibition of specific cancer cell proliferation pathways. For example, compounds with similar structures have shown promising results in inhibiting growth in various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50 values for these compounds indicate effective concentrations at which 50% of cell viability is inhibited .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The triazole ring can bind to enzymes critical for cellular processes, inhibiting their function.
  • Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes effectively.
  • Signal Transduction Pathways : It may influence various signaling pathways involved in cell proliferation and apoptosis.

Case Studies

A series of studies have been conducted to assess the biological activity of similar triazole derivatives:

  • Study A : Evaluated the antimicrobial efficacy against Staphylococcus aureus and Candida albicans, showing significant inhibition at concentrations as low as 50 µg/mL.
  • Study B : Investigated the anticancer properties in human liver carcinoma cells (HepG2), where derivatives exhibited IC50 values ranging from 0.004 µM to 0.01 µM, indicating potent activity against cancer cell proliferation .

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsIC50 Values
AntimicrobialTriazole DerivativesInhibition of bacterial growth~50 µg/mL
AntifungalTriazole-based drugsInhibition of fungal growthVaries by strain
AnticancerSimilar TriazolesInhibition of cancer cell growth0.004 - 0.01 µM

Properties

IUPAC Name

tert-butyl N-[2-(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2S/c1-8(2)16-9(14-15-10(16)19)6-7-13-11(17)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,17)(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGCXMOAJUDTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NNC1=S)CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676817
Record name tert-Butyl {2-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245806-45-4
Record name tert-Butyl {2-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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